

An In-depth Technical Guide to the Thermochemical Properties of Ethyl 2-phenylpropionate

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Compound of Interest

Compound Name: Ethyl 2-phenylpropionate

Cat. No.: B129025

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Introduction: The Significance of Ethyl 2-phenylpropionate in Scientific Research

Ethyl 2-phenylpropionate, a chiral ester, and its derivatives are of significant interest in the pharmaceutical and fine chemical industries. As a key intermediate in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs), understanding its thermodynamic properties is crucial for process optimization, reaction modeling, and ensuring the stability of final products. Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, provide fundamental insights into the energy landscape of chemical reactions and physical transformations involving this compound.

This technical guide addresses the notable scarcity of publicly available experimental thermochemical data for **Ethyl 2-phenylpropionate**. In light of this, we present a comprehensive overview of the robust experimental methodologies and high-accuracy computational techniques that can be employed to determine these critical parameters. This document is intended to serve as a practical resource for researchers, empowering them to either generate this data directly or to critically evaluate computationally-derived values.

Part 1: Experimental Determination of Thermochemical Properties

While specific experimental data for **Ethyl 2-phenylpropionate** is not readily found in the literature, established calorimetric techniques provide a clear pathway for its determination.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is a cornerstone of thermochemistry, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states^[1]. For organic compounds like **Ethyl 2-phenylpropionate**, this value is typically determined indirectly through its enthalpy of combustion.

Experimental Protocol: Static Bomb Combustion Calorimetry

This method involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a constant-volume container (a "bomb").

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity **Ethyl 2-phenylpropionate** is placed in a crucible within the combustion bomb. A fuse wire is positioned to ensure ignition.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Assembly:** The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The initial temperature is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited, and the temperature change of the water is meticulously recorded until a stable final temperature is reached.
- **Calibration:** The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid.
- **Data Analysis:** The heat released during combustion is calculated from the temperature rise and the calorimeter's energy equivalent. Corrections are applied for the heat of ignition and

the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's Law.

A detailed description of a similar experimental setup can be found in the work on the enthalpy of formation of 3,6-diphenyl-1,2,4,5-tetroxane[2] and in general calorimetry experiment descriptions[3][4].

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

The specific heat capacity (C_p) of a substance is the amount of heat required to raise the temperature of a unit mass of the substance by one degree. DSC is a powerful and widely used technique for measuring heat capacity as a function of temperature[5][6][7].

Experimental Protocol: ASTM E1269 - Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry

This standard provides a reliable method for determining the specific heat capacity of liquids and solids.

Methodology:

- **Instrument Calibration:** The DSC instrument is calibrated for temperature and heat flow using certified reference materials.
- **Baseline Measurement:** An initial DSC run is performed with empty sample and reference pans to establish the thermal baseline.
- **Reference Material Measurement:** A DSC run is conducted with a sapphire standard, a material with a well-characterized heat capacity.
- **Sample Measurement:** A known mass of **Ethyl 2-phenylpropionate** is hermetically sealed in a sample pan and subjected to the same temperature program as the baseline and reference runs.

- **Calculation:** The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the empty pan at a given temperature. A recently proposed "Heat-Cool" method may offer improved accuracy and efficiency[8].

Part 2: Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for obtaining reliable thermochemical properties. High-accuracy composite methods and Density Functional Theory (DFT) are the primary tools for this purpose.

High-Accuracy Composite Methods

Composite methods, such as the Gaussian-n (Gn) theories (e.g., G4)[9][10], Complete Basis Set (CBS) methods (e.g., CBS-QB3)[11][12][13], and Weizmann-n (Wn) theories (e.g., W1BD)[12][14][15][16], are designed to achieve high accuracy by combining the results of several calculations at different levels of theory and with different basis sets. These methods can often predict enthalpies of formation to within "chemical accuracy" (± 1 kcal/mol or ~ 4.2 kJ/mol).

Computational Workflow: G4 Theory for Enthalpy of Formation

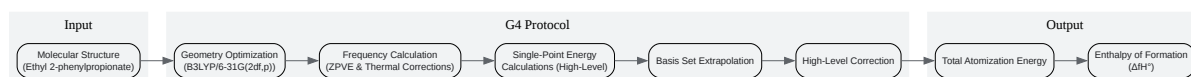
The G4 theory is a widely used and well-validated composite method for calculating the thermochemical properties of organic molecules[9][10].

Step-by-Step Protocol:

- **Geometry Optimization:** The molecular geometry of **Ethyl 2-phenylpropionate** is optimized at the B3LYP/6-31G(2df,p) level of theory.
- **Vibrational Frequency Calculation:** Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed at higher levels of theory (e.g., CCSD(T), MP4) with larger basis sets.

- **Extrapolation to the Basis Set Limit:** The energies are extrapolated to the complete basis set limit.
- **Empirical Corrections:** A high-level correction (HLC) is added to account for remaining deficiencies in the calculations.
- **Atomization Energy Calculation:** The total atomization energy is calculated by subtracting the energies of the constituent atoms from the total energy of the molecule.
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation at 0 K is calculated from the atomization energy and the known enthalpies of formation of the gaseous atoms. This value is then corrected to 298.15 K using the calculated thermal corrections. The use of isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, can significantly improve the accuracy of the calculated enthalpy of formation by canceling systematic errors[10].

The entire computational workflow can be visualized as follows:



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Caption: Computational workflow for determining the enthalpy of formation using G4 theory.

Density Functional Theory (DFT) for Thermochemical Properties

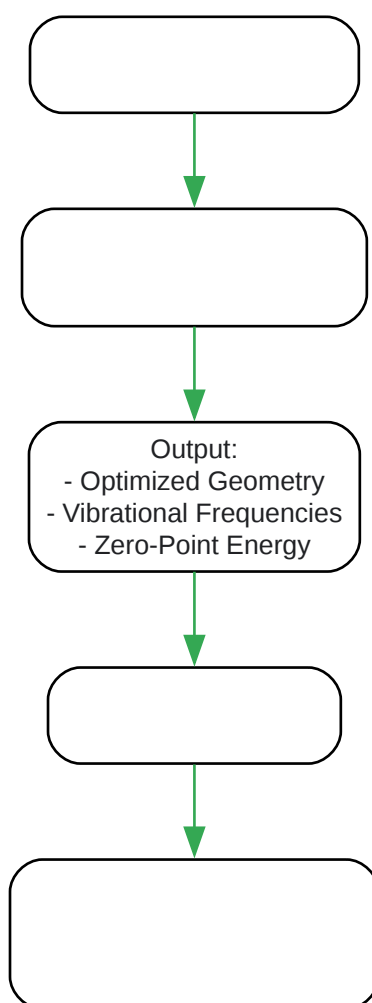
DFT offers a good balance between computational cost and accuracy for larger molecules[17][18][19]. The choice of the functional is critical for obtaining reliable results.

Computational Protocol: DFT for Heat Capacity and Entropy

Methodology:

- Functional and Basis Set Selection: Choose a suitable functional (e.g., M06-2X, B3LYP with dispersion correction) and a reasonably large basis set (e.g., 6-311+G(d,p)).
- Geometry Optimization and Frequency Calculation: Perform a geometry optimization followed by a frequency calculation in a software package like Gaussian[20][21][22][23].
- Thermochemical Analysis: The output of the frequency calculation will provide the translational, rotational, and vibrational contributions to the entropy and thermal energy based on statistical mechanics principles. From these, the heat capacity (C_v) and entropy (S) can be directly obtained. The constant pressure heat capacity (C_p) can be calculated from C_v by adding the ideal gas constant (R).

The logical relationship for obtaining thermochemical data via DFT is as follows:



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Caption: Logical flow for calculating thermochemical properties using DFT.

Part 3: Data Summary and Best Practices

Table 1: Key Thermochemical Properties of **Ethyl 2-phenylpropionate**

Property	Symbol	Experimental Method	Computational Method
Standard Enthalpy of Formation	$\Delta_f H^\circ$	Combustion Calorimetry	G4, CBS-QB3, W1BD
Standard Molar Entropy	S°	-	DFT, G4
Molar Heat Capacity (liquid)	$C_p(l)$	Differential Scanning Calorimetry	-
Molar Heat Capacity (gas)	$C_p(g)$	-	DFT, G4

Trustworthiness and Validation:

- **Experimental Data:** The accuracy of experimental data relies on proper calibration of the instruments and the use of high-purity samples.
- **Computational Data:** For computational results, it is crucial to benchmark the chosen method against reliable experimental data for structurally related compounds. A combination of different high-level methods can provide a more robust prediction with a quantifiable uncertainty[13].

Conclusion

While direct experimental thermochemical data for **Ethyl 2-phenylpropionate** is currently lacking in the public domain, this guide provides a clear and actionable framework for its determination. By employing the detailed experimental protocols for combustion calorimetry and differential scanning calorimetry, researchers can generate high-quality data. In parallel, the application of high-accuracy computational methods like G4 theory and carefully

benchmarked DFT calculations offers a reliable and cost-effective means of predicting these essential thermochemical properties. The synergy between these experimental and computational approaches will undoubtedly advance our understanding of the thermodynamic landscape of this important pharmaceutical intermediate.

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